molecular formula C22H20ClN5O2S B2370112 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide CAS No. 894037-20-8

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide

Cat. No. B2370112
CAS RN: 894037-20-8
M. Wt: 453.95
InChI Key: MVBDYQWEHSNEDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the creation of a new series of fused pyrimidines . The process involves Michael addition of the compound to polarized systems in the presence of nanosized ZnO . S-alkylation of pyrimidine followed by cyclization with various reagents like phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride affords the desired thiazolo .


Molecular Structure Analysis

The molecular structure of similar compounds involves a triazole ring, which is one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Michael addition and S-alkylation . The reaction proceeds smoothly via thia-Michael addition in ethanol and in high yields . The products are characterized from their spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

Anticancer Properties

This compound has shown potential as an anticancer agent . Some derivatives of this compound have shown excellent anticancer properties at 10 μM . They were found to be active against cancer cell lines without causing toxicity to normal somatic (HEK293) cells .

Antimicrobial Activity

Triazole derivatives, which include this compound, have been found to have antimicrobial properties . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Antifungal Properties

Triazole derivatives have been used in the development of antifungal drugs . They constitute a major class based on azole moiety like itraconazole, voriconazole, ravuconazole, fluconazole and so on .

Antioxidant Potential

Triazole derivatives have been synthesized and studied for their antioxidant potential . This makes them potentially useful in the treatment of diseases caused by oxidative stress .

Antiviral Properties

Triazole derivatives have been studied for their antiviral potential . This makes them potentially useful in the treatment of viral infections .

Anti-inflammatory Properties

Triazole derivatives have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory conditions .

Analgesic Properties

Triazole derivatives have been found to have analgesic properties . This makes them potentially useful in the treatment of pain .

Enzyme Inhibitors

Triazole derivatives have been found to inhibit various enzymes . They have been used as carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Safety and Hazards

The safety of similar compounds has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound , due to its structural similarity, may also have potential in the field of medicinal chemistry.

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,6-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-13-4-3-5-14(2)18(13)25-21(30)20(29)24-11-10-17-12-31-22-26-19(27-28(17)22)15-6-8-16(23)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBDYQWEHSNEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide

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